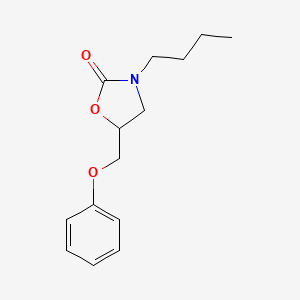

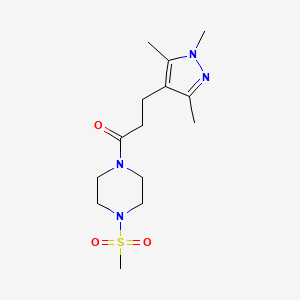

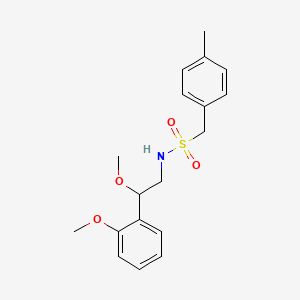

![molecular formula C16H10BrN3O2S B2986535 5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide CAS No. 872630-21-2](/img/structure/B2986535.png)

5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of imidazothiazoles . Imidazothiazoles have been the subject of significant research due to their ability to act as effective molecular scaffolds for synthetic, structural, and biomedical research . They are known to serve as potent non-sedative anxiolytic, powerful anticancer agents, PET imaging probes of beta-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitors, and antimicrobially active molecules .

Synthesis Analysis

The synthesis of imidazothiazoles has been a topic of interest for many researchers. A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles has been developed . This transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using NMR spectroscopy. For instance, the 1H NMR spectrum (400 MHz, CDCl3) shows peaks at 7.87 (s, 1H), 7.79 (d, J = 7.52 Hz, 2H), 7.60 (d, J = 7.96 Hz, 1H), 7.50 (d, J = 8.0 Hz, 1H), 7.37–7.32 (m, 3H), 7.24–7.18 (m, 2H). The 13C NMR spectrum (100 MHz, CDCl3) shows peaks at δ 148.1, 147.7, 133.8, 132.1, 130.3, 128.7, 127.5, 126.2, 125.2, 124.9, 124.4, 112.6, 106.9 .Chemical Reactions Analysis

Imidazothiazoles have been known to undergo various chemical reactions. Electrophilic cyclization by the action of Br2 and I2 has been found to be convenient for the preparation of 2-halomethyl-substituted analogs of imidazo[2,1-b]thiazol-5(6Н)-ones .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 88–90 °C . Its yield is 95%, and it has an Rf value of 0.5% (40% EtOAc/n-Hexane) .Applications De Recherche Scientifique

- Application : 5-bromo-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-2-carboxamide may exhibit antitumor effects. Researchers have explored its impact on cancer cell lines, tumor growth inhibition, and potential mechanisms of action .

- Application : This compound could potentially serve as a non-sedative anxiolytic agent, providing relief from anxiety-related disorders .

- Application : 5-bromo-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-2-carboxamide has been explored as a PET probe for detecting β-amyloid plaques in Alzheimer’s patients’ brains .

- Application : This compound may possess antimicrobial properties, making it a potential candidate for combating bacterial or fungal infections .

- Application : 5-bromo-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-2-carboxamide could potentially inhibit specific kinases involved in cancer progression .

Anticancer Potential

Anxiolytic Properties

PET Imaging Probe for Alzheimer’s Disease

Antimicrobial Activity

Kinase Inhibition

Treatment of Nerve Function Loss

Orientations Futures

The synthesis of imidazothiazoles and their derivatives continues to be a topic of interest in medicinal chemistry, drug design, and advanced materials due to their structural complexities and diverse biological activities . Future research may focus on developing new synthetic methodologies and exploring the therapeutic potential of these compounds .

Propriétés

IUPAC Name |

5-bromo-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O2S/c17-14-6-5-13(22-14)15(21)18-11-3-1-10(2-4-11)12-9-20-7-8-23-16(20)19-12/h1-9H,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURKERIZMVCQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]prop-2-enamide](/img/structure/B2986459.png)

![(2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2986463.png)

![1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2986471.png)

![2-Methyl-3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2986472.png)